REACTION_CXSMILES
|
[H-].[H-].[H-].[H-].[Li+].[Al+3].OS(O)(=O)=O.[Br:12][C:13]1[CH:14]=[C:15]([CH:18]=[CH:19][C:20]=1[CH3:21])[C:16]#[N:17].[OH-].[Na+].[ClH:24]>C1COCC1.CCOCC.O>[ClH:24].[Br:12][C:13]1[CH:14]=[C:15]([CH2:16][NH2:17])[CH:18]=[CH:19][C:20]=1[CH3:21] |f:0.1.2.3.4.5,8.9,14.15|
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
10.94 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
37.3 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C#N)C=CC1C
|
Name
|
|
Quantity
|
850 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
190 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
to stir
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
got as high as 3° C
|
Type
|
ADDITION
|
Details
|
The addition
|
Type
|
STIRRING
|
Details
|
This mixture was stirred for 60 min
|
Duration
|
60 min
|
Type
|
CUSTOM
|
Details
|
to give a white mixture
|
Type
|
ADDITION
|
Details
|
After adding 100 mL
|
Type
|
FILTRATION
|
Details
|
to be amenable to filtration
|
Type
|
CUSTOM
|
Details
|
had formed
|
Type
|
STIRRING
|
Details
|
This was stirred for 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The slightly waxy solid was filtered off
|
Type
|
WASH
|
Details
|
the single-phase filtrate washed with brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
This gave a slightly cloudy yellowish oil, 39.64 g (>100%) that
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove some solid
|
Type
|
STIRRING
|
Details
|
with stirring under nitrogen
|
Type
|
CUSTOM
|
Details
|
This gave a solid
|
Type
|
FILTRATION
|
Details
|
that was collected by vacuum filtration
|
Type
|
CUSTOM
|
Details
|
sucked dry
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Reaction Time |
28 min |
Name
|
|
Type
|
product
|
Smiles
|
Cl.BrC=1C=C(C=CC1C)CN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 41.34 g | |
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |